molecular formula C5H10ClNO B14752842 N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine CAS No. 3238-16-2

N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine

Cat. No.: B14752842
CAS No.: 3238-16-2
M. Wt: 135.59 g/mol
InChI Key: UYCLHROMRSQLHO-UHFFFAOYSA-N
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Description

N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine: is an organic compound with the molecular formula C₅H₁₀ClNO. It is a derivative of hydroxylamine and is characterized by the presence of a chloro and methyl group on a butanone backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxime Formation: One common method to synthesize N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves the reaction of 3-chloro-3-methyl-2-butanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.

    Industrial Production Methods: Industrially, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves careful control of temperature, pH, and reactant concentrations to optimize the production of the desired oxime.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines, which are useful intermediates in various chemical syntheses.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under mild to moderate conditions.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms involving oximes and related compounds.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development due to its unique chemical properties.

Industry:

  • Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine involves its reactivity as an oxime. It can form stable complexes with metal ions, which can catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.

Comparison with Similar Compounds

  • 3-Chloro-3-methyl-2-butanone oxime
  • 2-Chloro-2-methyl-3-oximinobutane
  • 2-Butanone, 3-chloro-3-methyl-, oxime

Comparison:

  • Uniqueness: N-(3-Chloro-3-methylbutan-2-ylidene)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar oximes.
  • Reactivity: The presence of the chloro group enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

3238-16-2

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

N-(3-chloro-3-methylbutan-2-ylidene)hydroxylamine

InChI

InChI=1S/C5H10ClNO/c1-4(7-8)5(2,3)6/h8H,1-3H3

InChI Key

UYCLHROMRSQLHO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(C)(C)Cl

Origin of Product

United States

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